molecular formula C16H13N3O2S B11614081 (1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

(1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Cat. No.: B11614081
M. Wt: 311.4 g/mol
InChI Key: NGXHCDTWYUEPMU-YIERNNEGSA-N
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Description

(1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenylacrylaldehyde and benzisothiazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation of 3-phenylacrylaldehyde with 1,1-dioxido-1,2-benzisothiazol-3-ylhydrazine. This reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The phenyl and benzisothiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or benzisothiazole rings.

Scientific Research Applications

(1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,2E)-3-phenylacrylaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone stands out due to its combination of phenylacrylaldehyde and benzisothiazole moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

1,1-dioxo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H13N3O2S/c20-22(21)15-11-5-4-10-14(15)16(19-22)18-17-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19)/b9-6+,17-12+

InChI Key

NGXHCDTWYUEPMU-YIERNNEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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